REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:9](Cl)=[N:8][C:7]([Cl:12])=[N:6][C:5]=2[NH:4][CH:3]=1.[CH:13]1([NH2:17])[CH2:16][CH2:15][CH2:14]1.C(Cl)Cl.O>C(O)CCC>[Br:1][C:2]1[C:10]2[C:9]([NH:17][CH:13]3[CH2:16][CH2:15][CH2:14]3)=[N:8][C:7]([Cl:12])=[N:6][C:5]=2[NH:4][CH:3]=1
|
Name
|
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CNC=2N=C(N=C(C21)Cl)Cl
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N
|
Name
|
TEA
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 5% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 1N HCl, dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CNC=2N=C(N=C(C21)NC2CCC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |